molecular formula C16H14Br2 B14618370 Benzene, 1,1'-(1,2-ethenediyl)bis[4-(bromomethyl)- CAS No. 60682-97-5

Benzene, 1,1'-(1,2-ethenediyl)bis[4-(bromomethyl)-

Cat. No.: B14618370
CAS No.: 60682-97-5
M. Wt: 366.09 g/mol
InChI Key: FVYKVRHHFFWKEX-UHFFFAOYSA-N
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Description

Benzene, 1,1’-(1,2-ethenediyl)bis[4-(bromomethyl)-] is an organic compound with the molecular formula C16H14Br2. It is characterized by the presence of two bromomethyl groups attached to a benzene ring, which are connected by an ethenediyl bridge. This compound is of significant interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-(1,2-ethenediyl)bis[4-(bromomethyl)-] typically involves the bromination of a precursor compound. One common method is the bromination of 1,1’-(1,2-ethenediyl)bis[4-methylbenzene] using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the methyl groups .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The bromination reaction is typically conducted in large reactors with continuous monitoring of temperature and reaction progress .

Chemical Reactions Analysis

Types of Reactions: Benzene, 1,1’-(1,2-ethenediyl)bis[4-(bromomethyl)-] undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Benzene, 1,1’-(1,2-ethenediyl)bis[4-(bromomethyl)-] primarily involves its reactivity towards nucleophiles and oxidizing agents. The bromomethyl groups act as electrophilic centers, making them susceptible to nucleophilic attack. This leads to the formation of various substituted products depending on the nucleophile used . Additionally, the compound can undergo oxidation reactions, resulting in the formation of aldehydes or carboxylic acids .

Properties

CAS No.

60682-97-5

Molecular Formula

C16H14Br2

Molecular Weight

366.09 g/mol

IUPAC Name

1-(bromomethyl)-4-[2-[4-(bromomethyl)phenyl]ethenyl]benzene

InChI

InChI=1S/C16H14Br2/c17-11-15-7-3-13(4-8-15)1-2-14-5-9-16(12-18)10-6-14/h1-10H,11-12H2

InChI Key

FVYKVRHHFFWKEX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CBr)C=CC2=CC=C(C=C2)CBr

Origin of Product

United States

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